molecular formula C47H51N3O7S2 B13788444 3,3'-(((4-((4-Ethoxyphenyl)amino)phenyl)methylene)bis((3-methyl-4,1-phenylene)(ethylimino)methylene))bis(benzenesulphonic) acid CAS No. 94166-77-5

3,3'-(((4-((4-Ethoxyphenyl)amino)phenyl)methylene)bis((3-methyl-4,1-phenylene)(ethylimino)methylene))bis(benzenesulphonic) acid

Cat. No.: B13788444
CAS No.: 94166-77-5
M. Wt: 834.1 g/mol
InChI Key: SPCVJBCPVGCJDG-UHFFFAOYSA-N
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Description

The compound 3,3'-(((4-((4-Ethoxyphenyl)amino)phenyl)methylene)bis((3-methyl-4,1-phenylene)(ethylimino)methylene))bis(benzenesulphonic) acid is a bis-sulfonic acid derivative characterized by a central methylene-linked aromatic core with ethoxyphenylamino, ethylimino, and 3-methylphenylene substituents. Synthesis involves multi-step condensation reactions, as inferred from related compounds in the evidence (e.g., Scheme 18 in ), where intermediates like 3-((ethyl(phenyl)amino)methyl)benzenesulfonic acid are coupled in polar aprotic solvents such as DMSO/DMF .

Properties

CAS No.

94166-77-5

Molecular Formula

C47H51N3O7S2

Molecular Weight

834.1 g/mol

IUPAC Name

3-[[4-[[4-(4-ethoxyanilino)phenyl]-[4-[ethyl-[(3-sulfophenyl)methyl]amino]-2-methylphenyl]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonic acid

InChI

InChI=1S/C47H51N3O7S2/c1-6-49(31-35-11-9-13-43(29-35)58(51,52)53)40-21-25-45(33(4)27-40)47(37-15-17-38(18-16-37)48-39-19-23-42(24-20-39)57-8-3)46-26-22-41(28-34(46)5)50(7-2)32-36-12-10-14-44(30-36)59(54,55)56/h9-30,47-48H,6-8,31-32H2,1-5H3,(H,51,52,53)(H,54,55,56)

InChI Key

SPCVJBCPVGCJDG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC(=C(C=C2)C(C3=CC=C(C=C3)NC4=CC=C(C=C4)OCC)C5=C(C=C(C=C5)N(CC)CC6=CC(=CC=C6)S(=O)(=O)O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(((4-((4-Ethoxyphenyl)amino)phenyl)methylene)bis((3-methyl-4,1-phenylene)(ethylimino)methylene))bis(benzenesulphonic) acid involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,3’-(((4-((4-Ethoxyphenyl)amino)phenyl)methylene)bis((3-methyl-4,1-phenylene)(ethylimino)methylene))bis(benzenesulphonic) acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3,3’-(((4-((4-Ethoxyphenyl)amino)phenyl)methylene)bis((3-methyl-4,1-phenylene)(ethylimino)methylene))bis(benzenesulphonic) acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,3’-(((4-((4-Ethoxyphenyl)amino)phenyl)methylene)bis((3-methyl-4,1-phenylene)(ethylimino)methylene))bis(benzenesulphonic) acid involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity and influencing various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical and Functional Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility/Reactivity Synthesis Route
Target Compound C₄₄H₄₄N₄O₈S₂* ~860–900† Ethoxyphenylamino, 3-methylphenylene High aqueous solubility (sulfonic acids); moderate reactivity due to steric hindrance Multi-step condensation in DMSO/DMF
3,3'-...ethylazanediyl...sulfonic acid () C₃₆H₃₈N₄O₆S₂ ~730 Ethylazanediyl, methylene Moderate solubility; relative abundance 3.58E6 indicates stability One-pot coupling in DMSO
4-[bis...benzene-1,3-disulphonic acid () C₃₇H₃₈N₂O₆S₂ 670.84 Benzyl-ethylamino Lower solubility (fewer polar groups) Not detailed; likely similar coupling

*Estimated based on structural analogs.

  • QSAR Relevance : Topological descriptors (e.g., van der Waals volume) and electronic parameters (e.g., HOMO-LUMO gaps) would differ significantly due to substituent variations, influencing properties like logP and bioactivity .

Biological Activity

The compound 3,3'-(((4-((4-Ethoxyphenyl)amino)phenyl)methylene)bis((3-methyl-4,1-phenylene)(ethylimino)methylene))bis(benzenesulphonic) acid is a complex organic molecule that has garnered attention in scientific research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be broken down as follows:

  • Core Structure : The compound features a central bis(benzenesulphonic) acid moiety linked to two methylene groups.
  • Substituents : It contains ethoxyphenyl and methyl-phenylene groups that may influence its biological interactions.

This structural complexity suggests potential for diverse biological activities, particularly in medicinal chemistry.

Anticancer Activity

Research into the anticancer properties of similar compounds has shown promising results. For instance, studies on related azo dyes indicate potential cytotoxic effects against various cancer cell lines. In particular:

  • Case Study : A study on organodiselenide hybrids demonstrated significant cytotoxicity against liver and breast carcinoma cell lines with IC50 values lower than standard chemotherapeutics like Adriamycin .
CompoundCell LineIC50 (µM)Reference
Organodiselenide HybridHepG2 (Liver)3.57 ± 0.1
AdriamycinHepG2 (Liver)4.50 ± 0.2

Antimicrobial Activity

The antimicrobial properties of the compound have also been investigated through various studies:

  • Antibacterial Efficacy : Similar compounds have exhibited strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were comparable to established antibiotics .
Microbial StrainMIC (µg/mL)Reference
Staphylococcus aureus10
Escherichia coli20

Antioxidant Activity

Antioxidant activity is another critical aspect of the biological profile of this compound. Compounds with similar structures have been shown to possess significant radical scavenging abilities:

  • Case Study : Organoselenium compounds demonstrated up to 96% radical scavenging activity in DPPH assays, indicating their potential as antioxidants .
CompoundDPPH Scavenging Activity (%)Reference
Organoselenium Compound96%
Vitamin C95%

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